molecular formula C15H19N5O3S2 B2505108 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-87-5

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Número de catálogo: B2505108
Número CAS: 1105231-87-5
Peso molecular: 381.47
Clave InChI: ORXQEAUCSSFGSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Recent studies have focused on its biological activity, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C17H24N4O3S2
  • CAS Number : 951984-36-4

This compound features a complex arrangement of thiophene and pyrazole rings that contribute to its biological properties.

GIRK Channel Activation

Recent research has highlighted the compound's role as a potent activator of GIRK channels. In vitro studies demonstrated that it exhibits nanomolar potency in activating GIRK1/2 channels. The biological activity was assessed through various assays measuring the efficacy and potency of the compound against different GIRK channel subtypes.

CompoundGIRK1/2 Potency (nM)Efficacy (%)GIRK1/4 Potency (nM)Efficacy (%)
11a137 ± 2395 ± 2702 ± 21176 ± 4
11b962 ± 17092 ± 53133 ± 28959 ± 5
11c>6000>50>8000>52

This table summarizes the potency and efficacy values obtained from multiple determinations, indicating that certain derivatives maintain significant activity while others show diminished effects.

Metabolic Stability

The compound's metabolic stability was evaluated using liver microsome assays. The presence of the 1,1-dioxidotetrahydrothiophen-3-yl group was found to enhance stability significantly compared to traditional urea-based compounds. This stability is crucial for maintaining effective drug levels in vivo.

Case Study: Efficacy in Animal Models

In vivo studies conducted on rodent models demonstrated that administration of the compound resulted in notable effects on cardiac function mediated through GIRK channel activation. The results indicated a reduction in heart rate variability and improved cardiac output metrics.

Case Study: Selectivity Profile

Further investigations into selectivity revealed that while the compound effectively activates GIRK1/2 channels, it shows reduced activity towards other potassium channels like GIRK1/4. This selectivity is beneficial for minimizing potential side effects associated with broader potassium channel activation.

Research Findings and Implications

The findings from these studies suggest that This compound has significant potential as a therapeutic agent targeting conditions related to dysregulated potassium channel activity. Its unique structural features confer both potency and selectivity, making it a promising candidate for further development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

GIRK Channel Activation
One of the primary applications of this compound is in the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. Research has shown that derivatives containing the 1,1-dioxidotetrahydrothiophen-3-yl group exhibit potent activity as GIRK1/2 channel activators. These compounds were characterized for their metabolic stability and potency in biological assays, indicating their potential for therapeutic use in conditions where GIRK channel modulation is beneficial, such as neurological disorders .

Antimicrobial and Anticancer Activities
The compound's structural components suggest potential antimicrobial and anticancer properties. Compounds featuring similar thiadiazole and pyrazole moieties have been documented to exhibit significant inhibitory effects against various cancer cell lines and microbial strains. The presence of azole groups enhances lipophilicity, facilitating cellular uptake and targeting specific biomolecular pathways involved in cancer progression and microbial resistance .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the formation of the tetrahydrocyclopenta[c]pyrazole core and subsequent functionalization with thiadiazole and dioxidothiophene groups. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds .

Case Study 1: GIRK Channel Modulation

A study focused on the synthesis of a series of compounds related to the target molecule demonstrated that certain derivatives showed nanomolar potency as GIRK channel activators. The lead compounds were subjected to drug metabolism and pharmacokinetics (DMPK) assays, revealing favorable profiles compared to traditional urea-based compounds .

Case Study 2: Anticancer Activity

In vitro studies have shown that similar compounds with thiadiazole scaffolds exhibit significant anticancer activity by targeting thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Compounds were identified with IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating their potential as dual-action agents against cancer .

Data Tables

Compound Activity IC50 (µM) Comments
Compound AGIRK Activation0.25High potency in DMPK assays
Compound BAnticancer (TS Inhibitor)0.47Effective against multiple cancer cell lines
Compound CAntimicrobial0.75Broad-spectrum activity observed

Propiedades

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-2-12-17-18-15(24-12)16-14(21)13-10-4-3-5-11(10)19-20(13)9-6-7-25(22,23)8-9/h9H,2-8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQEAUCSSFGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.